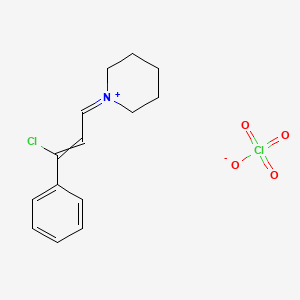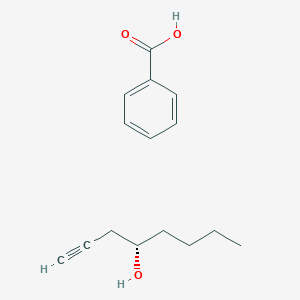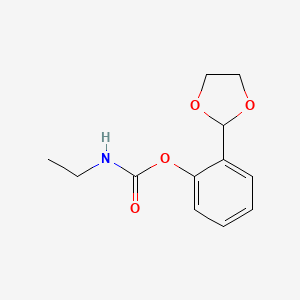![molecular formula C8H4F6O B14570108 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene CAS No. 61238-09-3](/img/structure/B14570108.png)
2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene is a unique and highly strained bicyclic compound. It features two trifluoromethyl groups and an oxygen atom within its bicyclic structure, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be influenced by the presence of heteroatoms such as oxygen, sulfur, or nitrogen, which can stabilize the resulting bicyclic structure . Industrial production methods may involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding epoxides or ketones, while reduction could yield alcohols or alkanes .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a model compound to study valence isomerization and the effects of fluorine substitution on stability and reactivity . In biology and medicine, it may be investigated for its potential as a pharmacophore or as a building block for drug design. Industrial applications could include its use as a precursor for the synthesis of more complex fluorinated compounds .
Mechanism of Action
The mechanism by which 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves the stabilization of its highly strained bicyclic structure through the presence of trifluoromethyl groups and an oxygen atom. These substituents can influence the electronic properties and reactivity of the compound, making it a valuable tool for studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Similar compounds to 2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene include other bicyclic systems such as bicyclo[4.1.0]hepta-2,4-diene and its heteroelement analogues. These compounds share a similar core structure but differ in the presence of various substituents, which can significantly impact their stability and reactivity .
Properties
CAS No. |
61238-09-3 |
|---|---|
Molecular Formula |
C8H4F6O |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)3-1-2-4(8(12,13)14)6-5(3)15-6/h1-2,5-6H |
InChI Key |
WPNFCDASQDBOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(O2)C(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]-](/img/structure/B14570072.png)




